molecular formula C14H15NO2 B11876499 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde

Cat. No.: B11876499
M. Wt: 229.27 g/mol
InChI Key: WCHYDNPNLVJHAU-UHFFFAOYSA-N
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Description

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde is an indole-derived compound featuring a 3-methylbutanoyl group at the N1 position and a formyl (carbaldehyde) group at the C3 position of the indole scaffold. Indole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 3-methylbutanoyl substituent introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(3-methylbutanoyl)indole-3-carbaldehyde

InChI

InChI=1S/C14H15NO2/c1-10(2)7-14(17)15-8-11(9-16)12-5-3-4-6-13(12)15/h3-6,8-10H,7H2,1-2H3

InChI Key

WCHYDNPNLVJHAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1C=C(C2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the acylation of indole with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(3-Methylbutanoyl)-1H-indole-3-methanol.

    Substitution: 1-(3-Methylbutanoyl)-5-nitro-1H-indole-3-carbaldehyde (for nitration).

Scientific Research Applications

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The biological and physicochemical properties of 1-substituted indole-3-carbaldehydes are highly dependent on the nature of the N1 substituent. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Weight Melting Point (°C) Key Properties/Activities References
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde 3-Methylbutanoyl 257.28* Not reported Lipophilicity inferred from substituent [20]
1-Benzyl-1H-indole-3-carbaldehyde Benzyl 235.27 121–122 Urease inhibition (IC₅₀ = 18.2 µM) [4]
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde Morpholinyl-ethyl 288.34 Not reported Anticancer activity (against MCF-7 cells) [1]
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde 3-Bromobenzyl 304.18 Not reported Antimicrobial potential (structural analog) [9]
5-Methyl-1H-indole-3-carbaldehyde None (parent compound) 159.17 >200 Crystalline stability via N–H⋯O bonds [15]

*Calculated for the carboxylic acid analog; the carbaldehyde form may differ slightly.

Key Observations:

Lipophilicity and Bioavailability: The 3-methylbutanoyl group in the target compound is bulkier and more lipophilic than benzyl or morpholinyl substituents. This may enhance membrane permeability compared to polar groups like morpholine . In contrast, electron-withdrawing groups (e.g., sulfonyl in 1-tosyl-1H-indole-3-carbaldehyde) reduce lipophilicity and may limit cellular uptake .

Biological Activities: Anticancer Potential: Morpholinyl-ethyl-substituted analogs exhibit cytotoxicity against breast cancer cells (MCF-7) via apoptosis induction . The 3-methylbutanoyl group’s mechanism remains unexplored but could share similar pathways. Enzyme Inhibition: Benzyl-substituted derivatives show urease inhibition (IC₅₀ = 18.2 µM), likely due to interactions with the enzyme’s active site . The acyl group’s steric bulk in the target compound may alter binding efficiency.

Crystallinity and Stability: Unsubstituted 1H-indole-3-carbaldehyde and its 5-methyl derivative form stable crystals via N–H⋯O hydrogen bonds .

Biological Activity

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde can be represented as follows:

PropertyValue
Molecular Formula C12H13NO
Molecular Weight 201.24 g/mol
CAS Number Not specified
IUPAC Name 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde

The biological activity of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde is primarily attributed to its interaction with various cellular targets. Indole derivatives are known to modulate multiple signaling pathways, including those involved in apoptosis and cell proliferation. The compound may induce oxidative stress in cancer cells, leading to apoptosis through the activation of mitochondrial pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde. For instance, a study demonstrated that similar indole compounds exhibited significant cytotoxicity against various cancer cell lines, such as breast and lung cancer cells. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and inhibition of key metabolic enzymes involved in tumor growth .

Case Studies

Several case studies have examined the biological activities of indole derivatives:

  • Case Study 1: A derivative similar to 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde was tested against MDA-MB231 breast cancer cells, showing a dose-dependent increase in cell death, indicating its potential as a therapeutic agent .
  • Case Study 2: Another study focused on the antimicrobial effects of indole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting potential applications in treating bacterial infections.

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